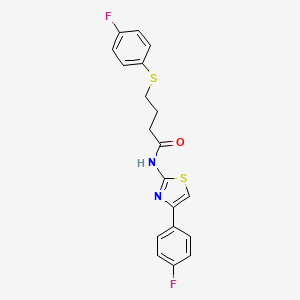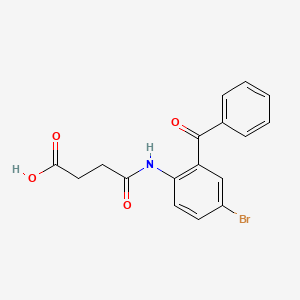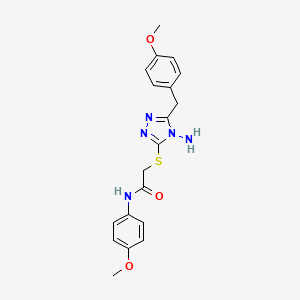
(4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone, also known as CFAM, is a synthetic compound that belongs to the class of designer drugs. It is a psychoactive substance that has been used for research purposes. CFAM has been found to have potential therapeutic applications, particularly in the treatment of neurological disorders such as depression and anxiety.
Scientific Research Applications
Molecular Conformation and Luminescence Applications
- A study focused on a similar compound, demonstrating its potential in molecular conformation modulation and its application in luminescence switching between delayed fluorescence and room-temperature phosphorescence. This research highlights the compound's utility in developing advanced luminescent materials (Wen et al., 2021).
Biological Evaluation and Docking Studies
- Research involving the synthesis and biological evaluation of novel pyrazoline derivatives, including similar compounds, has shown significant anti-inflammatory and antibacterial activities. These findings are crucial for developing new therapeutic agents (Ravula et al., 2016).
Clathrate Formation
- A study on clathrate formation involving edge-to-face interaction between aromatic rings, using similar compounds as hosts, underlines the importance of molecular interactions in the development of inclusion compounds (Eto et al., 2011).
Synthesis and Reactivity Studies
- Investigations into the synthesis and reactivity of benzothiophene derivatives, including compounds like (4-Chlorophenyl)(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, provide insights into the functionalization of acyl-benzo[b]thiophene derivatives for various chemical applications (Pouzet et al., 1998).
Antimycobacterial Agents
- The efficient synthesis and evaluation of phenyl cyclopropyl methanones as new classes of anti-mycobacterial agents, including similar compounds, underscore their potential in treating tuberculosis. This research contributes to the search for novel treatments against drug-resistant strains of tuberculosis (Dwivedi et al., 2005).
properties
IUPAC Name |
(4-chlorophenyl)-[3-(4-fluorophenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c20-17-8-4-15(5-9-17)19(23)22-12-2-1-3-16(13-22)14-6-10-18(21)11-7-14/h4-11,16H,1-3,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEBHVRYOSIXML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2390935.png)

![(1R,2S,3R,4S)-3-(Phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2390940.png)
![3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2390941.png)
![Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2390942.png)

![5-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2390944.png)

![5-(4-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2390947.png)


![3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-2-ylmethyl)urea](/img/structure/B2390955.png)